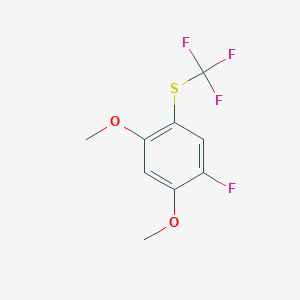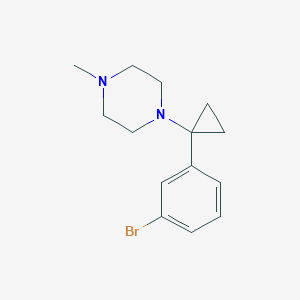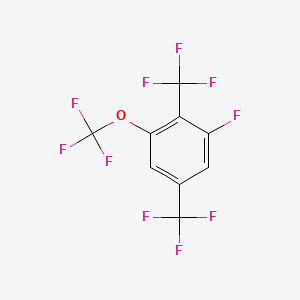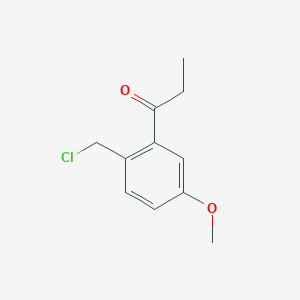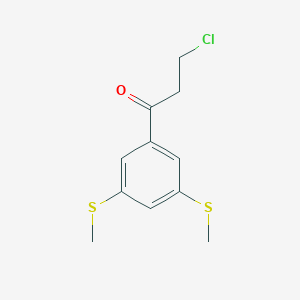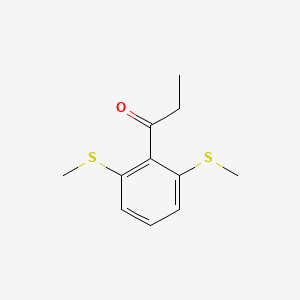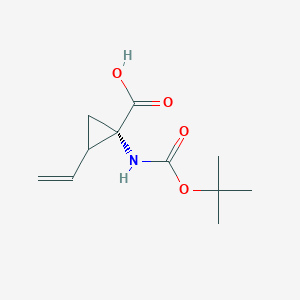
(1S,2R)-1-(tert-Butoxycarbonylamino)-2-vinyl-cyclopropanecarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S,2R)-1-(tert-Butoxycarbonylamino)-2-vinyl-cyclopropanecarboxylic acid is a compound that features a cyclopropane ring substituted with a tert-butoxycarbonyl (Boc) protected amino group and a vinyl group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
準備方法
The synthesis of (1S,2R)-1-(tert-Butoxycarbonylamino)-2-vinyl-cyclopropanecarboxylic acid typically involves the following steps:
Cyclopropanation: The starting material, often a suitable alkene, undergoes cyclopropanation to form the cyclopropane ring.
Vinylation: Introduction of the vinyl group can be achieved through various methods, including cross-coupling reactions.
Protection: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) to prevent unwanted side reactions during subsequent steps.
Carboxylation: The carboxylic acid group is introduced, often through oxidation or carboxylation reactions.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using catalysts and specific reaction conditions to enhance efficiency .
化学反応の分析
(1S,2R)-1-(tert-Butoxycarbonylamino)-2-vinyl-cyclopropanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The Boc-protected amino group can undergo nucleophilic substitution reactions.
Hydrolysis: The Boc group can be removed under acidic conditions to yield the free amine.
Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid (m-CPBA), reducing agents like lithium aluminum hydride (LiAlH4), and acids like trifluoroacetic acid (TFA) for deprotection .
科学的研究の応用
(1S,2R)-1-(tert-Butoxycarbonylamino)-2-vinyl-cyclopropanecarboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex molecules, including pharmaceuticals and natural products.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as an intermediate in the synthesis of drugs and bioactive molecules.
Industry: The compound is used in the production of specialty chemicals and materials
作用機序
The mechanism of action of (1S,2R)-1-(tert-Butoxycarbonylamino)-2-vinyl-cyclopropanecarboxylic acid involves its interaction with molecular targets through its functional groups. The vinyl group can participate in addition reactions, while the Boc-protected amino group can form hydrogen bonds and electrostatic interactions with biological targets. The cyclopropane ring provides rigidity and influences the compound’s overall conformation, affecting its binding affinity and specificity .
類似化合物との比較
Similar compounds include other Boc-protected amino acids and cyclopropane derivatives. Compared to these compounds, (1S,2R)-1-(tert-Butoxycarbonylamino)-2-vinyl-cyclopropanecarboxylic acid is unique due to the presence of both a vinyl group and a cyclopropane ring, which confer distinct reactivity and structural properties. Examples of similar compounds include:
(1S,2R)-1-(tert-Butoxycarbonylamino)-cyclopropanecarboxylic acid: Lacks the vinyl group.
(1S,2R)-1-Amino-2-vinyl-cyclopropanecarboxylic acid: Lacks the Boc protection.
(1S,2R)-1-(tert-Butoxycarbonylamino)-2-methyl-cyclopropanecarboxylic acid: Has a methyl group instead of a vinyl group
This compound’s unique combination of functional groups makes it a valuable tool in various fields of research and industry.
特性
分子式 |
C11H17NO4 |
|---|---|
分子量 |
227.26 g/mol |
IUPAC名 |
(1S)-2-ethenyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C11H17NO4/c1-5-7-6-11(7,8(13)14)12-9(15)16-10(2,3)4/h5,7H,1,6H2,2-4H3,(H,12,15)(H,13,14)/t7?,11-/m0/s1 |
InChIキー |
RFAQWADNTLIWMG-QRIDDKLISA-N |
異性体SMILES |
CC(C)(C)OC(=O)N[C@]1(CC1C=C)C(=O)O |
正規SMILES |
CC(C)(C)OC(=O)NC1(CC1C=C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


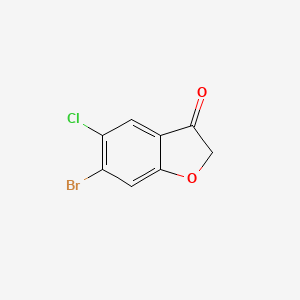
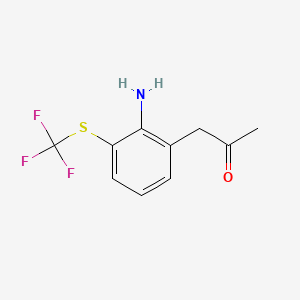
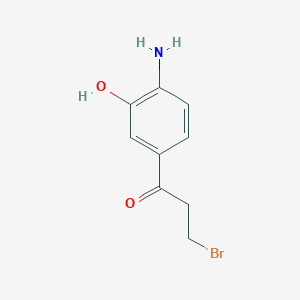
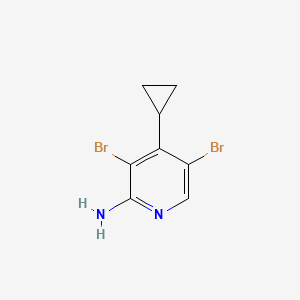

![1-[2-(Methylsulfanyl)ethoxy]-2,4-dinitrobenzene](/img/structure/B14057344.png)
